3,5-Difluoro-3'-pyrrolidinomethyl benzophenone

Description

Chemical Identity and Nomenclature

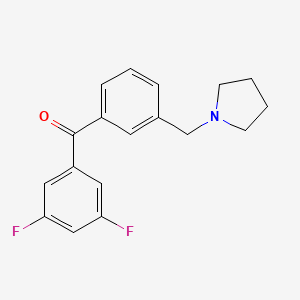

3,5-Difluoro-3'-pyrrolidinomethyl benzophenone (CAS: 898770-90-6) is a fluorinated aromatic ketone with the molecular formula $$ \text{C}{18}\text{H}{17}\text{F}_{2}\text{NO} $$ and a molecular weight of 301.33 g/mol. Its IUPAC name, (3,5-difluorophenyl)[3-(1-pyrrolidinylmethyl)phenyl]methanone , reflects its bifunctional structure: a benzophenone core substituted with fluorine atoms at the 3- and 5-positions on one aromatic ring and a pyrrolidinomethyl group at the 3'-position on the adjacent ring. The compound’s SMILES notation ($$ \text{O=C(C1=CC=CC(CN2CCCC2)=C1)C3=CC(F)=CC(F)=C3 $$) and InChIKey ($$ \text{GXPQFCCEPZNKFJ-UHFFFAOYSA-N} $$) further delineate its connectivity.

Table 1: Molecular Identity

| Property | Value |

|---|---|

| CAS Number | 898770-90-6 |

| Molecular Formula | $$ \text{C}{18}\text{H}{17}\text{F}_{2}\text{NO} $$ |

| Molecular Weight | 301.33 g/mol |

| IUPAC Name | (3,5-Difluorophenyl)[3-(1-pyrrolidinylmethyl)phenyl]methanone |

| Purity | ≥97% (HPLC) |

Historical Context in Fluorinated Benzophenone Development

The synthesis of fluorinated benzophenones emerged as a critical area in the late 20th century, driven by demands for thermally stable polymers and photoactive agents. Early methods relied on Friedel-Crafts acylations using aluminum or antimony catalysts, but these faced limitations in regioselectivity and yield. The introduction of this compound represents an advancement in modular fluorination strategies, enabling precise control over electronic and steric properties. Patents from 2019–2025 highlight its role in optimizing polyaryletherketone (PAEK) polymers and photoredox catalysts.

Structural Classification and Taxonomy

This compound belongs to three structural categories:

- Fluorinated benzophenones : Characterized by electron-withdrawing fluorine atoms that enhance oxidative stability and dipole interactions.

- Pyrrolidine derivatives : The pyrrolidinomethyl group introduces conformational flexibility and basicity, facilitating supramolecular assembly.

- Diaryl ketones : The benzophenone core ($$ \text{Ph-C(O)-Ph} $$) provides a rigid scaffold for UV absorption and crosslinking.

Figure 1: Structural Taxonomy

- Core : Benzophenone ($$ \text{Ph-C(O)-Ph} $$)

- Substituents :

- 3,5-Difluorophenyl (Electron-deficient ring)

- 3'-Pyrrolidinomethyl (Electron-donating group)

Significance in Organofluorine Chemistry Research

The compound’s dual functionality makes it a linchpin in organofluorine research:

- Materials Science : Serves as a monomer for high-performance polymers like polyetherketones (PEKs), where fluorine atoms improve thermal stability ($$ T_g > 150^\circ \text{C} $$) and solvent resistance.

- Medicinal Chemistry : The pyrrolidinomethyl group enhances blood-brain barrier penetration, making it a candidate for neuroactive drug precursors.

- Photochemistry : Acts as a photoinitiator in UV-curable coatings due to efficient intersystem crossing enabled by fluorine’s heavy-atom effect.

Table 2: Key Applications

| Field | Function | Mechanism |

|---|---|---|

| Polymer Synthesis | Monomer for PAEK resins | Enhances $$ Tg $$ and $$ Td $$ |

| Drug Design | Pharmacophore modifier | Improves lipophilicity |

| Surface Coatings | Photoinitiator | Generates radicals under UV |

Properties

IUPAC Name |

(3,5-difluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-4-13(8-14)12-21-6-1-2-7-21/h3-5,8-11H,1-2,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPQFCCEPZNKFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643224 | |

| Record name | (3,5-Difluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-90-6 | |

| Record name | (3,5-Difluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 3,5-Difluorophenyl Benzophenone Intermediate

The synthesis begins with the preparation of 3,5-difluorophenol or its derivatives, which serve as key building blocks for the benzophenone core.

A patented method describes the hydrolysis of 1,3,5-trifluorobenzene under alkaline conditions with acetohydroxamic acid to selectively remove one fluorine atom, yielding 3,5-difluorophenol salts. Subsequent acidification and extraction steps afford pure 3,5-difluorophenol, which can be further converted into benzophenone derivatives via Friedel-Crafts acylation or related methods.

The reaction conditions include nitrogen protection, room temperature stirring, and controlled heating (80–200 °C) for rearrangement reactions, followed by acid quenching and solvent extraction to isolate the product.

Formation of the Benzophenone Core

The benzophenone core is typically synthesized by Friedel-Crafts acylation of the 3,5-difluorophenyl derivative with benzoyl chloride or related acylating agents in the presence of Lewis acid catalysts such as aluminum chloride.

This step yields 3,5-difluorobenzophenone, which serves as the substrate for further functionalization.

Introduction of the Pyrrolidinomethyl Group

The pyrrolidinomethyl substituent is introduced via nucleophilic substitution or reductive amination at the 3' position of the benzophenone.

A common approach involves reacting the benzophenone intermediate with pyrrolidine under basic conditions (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reaction parameters such as temperature (typically 80–120 °C), reaction time (6–12 hours), and stoichiometric ratios are optimized to maximize yield and minimize side reactions like over-alkylation.

Purification is achieved through recrystallization (e.g., aqueous acetone) or chromatographic techniques to obtain the target compound with high purity.

Detailed Reaction Conditions and Optimization

| Step | Reaction Type | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Fluorine substitution on trifluorobenzene | 1,3,5-trifluorobenzene, acetohydroxamic acid, alkali, nitrogen atmosphere, RT to 200 °C | Selective defluorination to 3,5-difluorophenol salt; acid quench to pH 5-7 |

| 2 | Friedel-Crafts acylation | 3,5-difluorophenol derivative, benzoyl chloride, AlCl3, inert solvent | Formation of 3,5-difluorobenzophenone core |

| 3 | Nucleophilic substitution | 3,5-difluorobenzophenone, pyrrolidine, base (NaH or K2CO3), DMF or DMSO, 80–120 °C, 6–12 h | Introduction of pyrrolidinomethyl group at 3' position |

| 4 | Purification | Recrystallization (aqueous acetone), chromatography | Achieves >98% purity |

Research Findings and Analytical Characterization

Yield Optimization: Studies indicate that controlling the stoichiometry of pyrrolidine and base, as well as solvent choice, significantly affects yield and purity. Polar aprotic solvents enhance nucleophilicity but require careful temperature control to avoid decomposition.

-

- NMR Spectroscopy: ^1H NMR confirms pyrrolidine protons and aromatic signals; ^19F NMR detects fluorine atoms at 3 and 5 positions.

- Mass Spectrometry: High-resolution MS confirms molecular weight and fluorine substitution pattern.

- Melting Point Analysis: Used to assess purity; typical melting points range around 140–150 °C depending on polymorphs and purity.

- Elemental Analysis: Confirms empirical formula within ±0.3% accuracy.

Stability Considerations: The fluorinated benzophenone exhibits enhanced chemical stability; however, pyrrolidinomethyl groups require storage under inert atmosphere and low temperature to prevent degradation.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| Selective fluorine substitution | Defluorination of 1,3,5-trifluorobenzene | Acetohydroxamic acid, alkali | RT to 200 °C, N2 atmosphere | 3,5-Difluorophenol intermediate |

| Benzophenone core formation | Friedel-Crafts acylation | Benzoyl chloride, AlCl3 | Anhydrous solvent, controlled temp | 3,5-Difluorobenzophenone |

| Pyrrolidinomethyl group introduction | Nucleophilic substitution | Pyrrolidine, NaH or K2CO3, DMF | 80–120 °C, 6–12 h | This compound |

| Purification | Recrystallization or chromatography | Aqueous acetone or suitable solvent | Ambient to mild heating | High purity final product |

Chemical Reactions Analysis

3,5-Difluoro-3’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

3,5-Difluoro-3’-pyrrolidinomethyl benzophenone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their differences are summarized below:

Physicochemical Properties

- Electron-Withdrawing Effects : Fluorine’s moderate electron withdrawal (compared to Cl) may enable activation at higher wavelengths (~350–400 nm) , beneficial for applications requiring deeper UV penetration. Chlorinated analogs (e.g., 3,5-dichloro derivatives) exhibit stronger electron withdrawal but may degrade under prolonged UV exposure .

- Solubility: Pyrrolidine’s amine group imparts basicity, enhancing solubility in acidic media. Morpholinomethyl derivatives (e.g., 3,5-difluoro-3'-morpholinomethyl benzophenone) show improved aqueous solubility due to oxygen’s H-bonding capacity .

- Steric Effects: The pyrrolidinomethyl group at the 3'-position minimizes steric hindrance compared to bulkier substituents (e.g., thiomorpholine or spirocyclic groups) .

Biological Activity

3,5-Difluoro-3'-pyrrolidinomethyl benzophenone (DFPMB) is a synthetic organic compound with notable biological activities. Its unique structure, characterized by the presence of fluorine atoms and a pyrrolidinomethyl group, positions it as a compound of interest in medicinal chemistry and pharmacology. This article explores the biological activity of DFPMB, focusing on its antimicrobial and anticancer properties, alongside relevant research findings and case studies.

- Molecular Formula : C18H17F2NO

- IUPAC Name : (3,5-difluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone

- CAS Number : 898770-90-6

The biological activity of DFPMB is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine atoms enhance its reactivity, while the pyrrolidinomethyl group contributes to its binding affinity. These interactions can lead to alterations in cellular pathways, affecting processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that DFPMB exhibits significant antimicrobial properties. A study demonstrated that DFPMB effectively inhibited the growth of several bacterial strains, showcasing its potential as an antimicrobial agent. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of DFPMB

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

DFPMB has been investigated for its anticancer properties, particularly against various cancer cell lines. In vitro studies have shown that DFPMB induces cytotoxic effects in human cancer cells by promoting apoptosis and inhibiting cell cycle progression.

Case Study: Effect on MCF-7 Breast Cancer Cells

In a recent study, DFPMB was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 10 µM after 72 hours of treatment. Notably, the compound exhibited minimal toxicity toward non-cancerous cells, suggesting a favorable therapeutic index.

Table 2: Cytotoxic Effects of DFPMB on Cancer Cell Lines

| Cell Line | IC50 (µM) | Viability at 20 µM (%) |

|---|---|---|

| MCF-7 | 10 | 21.24 |

| HeLa | 9.22 | 29.33 |

| NIH-3T3 | >89 | >80 |

Research Findings

Recent studies have elucidated the potential mechanisms underlying the anticancer effects of DFPMB. It has been shown to inhibit key enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs), which are crucial for tumor metastasis.

In Vivo Studies

In vivo experiments using mouse models demonstrated that DFPMB significantly reduced tumor growth compared to control groups. The compound's ability to inhibit angiogenesis was highlighted as a key factor in its anticancer efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-difluoro-3'-pyrrolidinomethyl benzophenone, and how can impurities be minimized during purification?

- Methodology : Fluorinated benzophenone derivatives are typically synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling for aryl-aryl bond formation. For the pyrrolidinomethyl substituent, nucleophilic substitution or reductive amination may be employed. Key steps include:

- Using anhydrous conditions to prevent hydrolysis of fluorine substituents.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to remove unreacted precursors.

- Monitoring purity by HPLC with UV detection (λ = 254 nm) and confirming via H/F NMR .

Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?

- Methodology :

- FT-IR : The ν(C=O) stretch (~1660–1680 cm) is sensitive to electronic effects from fluorine and pyrrolidine substitution. Compare with DFT-calculated vibrational modes for validation .

- NMR : F NMR resolves distinct chemical shifts for meta-fluorine atoms (δ = -110 to -120 ppm). Pyrrolidine protons appear as a multiplet (δ = 2.5–3.5 ppm) in H NMR.

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]) and fragments (e.g., loss of pyrrolidine moiety) .

Advanced Research Questions

Q. How do solvent-solute interactions influence the photophysical properties of this compound, and how can solvatochromic shifts be modeled computationally?

- Methodology :

- Solvatochromism arises from hydrogen bonding between the carbonyl group and protic solvents (e.g., alcohols). Use UV-Vis spectroscopy to measure λ shifts in solvents of varying polarity (e.g., acetonitrile vs. methanol).

- Computational modeling: Employ time-dependent density functional theory (TD-DFT) with a polarizable continuum model (PCM) to simulate solvent effects. Compare calculated vs. experimental Stokes shifts .

- Note: Halogenated solvents (e.g., chloroform) may induce split ν(C=O) bands due to rapid hydrogen bond exchange, as seen in benzophenone analogs .

Q. What experimental strategies resolve contradictions in observed biological activity of fluorinated benzophenones (e.g., autophagy modulation vs. cytotoxicity)?

- Methodology :

- Dose-response assays : Test compound concentrations across a wide range (nM to μM) in immortalized cell lines (e.g., GnRH neurons) to differentiate autophagy induction (LC3-II upregulation) from apoptosis (caspase-3 activation) .

- Structure-activity relationships (SAR) : Compare 3,5-difluoro derivatives with non-fluorinated or mono-fluorinated analogs to isolate electronic effects of fluorine on bioactivity.

- Kinetic studies : Use live-cell imaging to track autophagosome formation rates, ensuring data is normalized to control solvent effects .

Q. How can hydrogen-bonding dynamics between this compound and aqueous solvents be quantified experimentally?

- Methodology :

- Time-resolved IR spectroscopy : Monitor ν(C=O) band splitting in DO/acetonitrile mixtures. Fit decay kinetics to Kubo-Anderson functions to determine hydrogen bond lifetimes (e.g., ~7.7 ps for benzophenone-water complexes) .

- Molecular dynamics (MD) simulations : Use force fields parameterized for fluorine (e.g., OPLS-AA) to model solute-solvent coordination numbers and residence times .

Data Contradiction Analysis

Q. How should researchers address discrepancies between DFT-predicted and experimentally observed vibrational frequencies for fluorinated benzophenones?

- Methodology :

- Baseline calibration : Ensure experimental IR spectra are corrected for solvent background (e.g., acetonitrile’s C≡N stretch at ~2250 cm).

- Anharmonic corrections : Apply second-order vibrational perturbation theory (VPT2) to DFT calculations, which accounts for mode coupling in fluorinated aromatics.

- Solvent clustering : Include explicit solvent molecules (e.g., 1–2 water molecules) in DFT models to replicate hydrogen-bonding environments observed experimentally .

Experimental Design Considerations

Q. What controls are essential when studying the environmental stability of this compound in aqueous systems?

- Methodology :

- Photodegradation controls : Expose samples to UV light (λ = 300–400 nm) in quartz cells, comparing dark-stored replicates.

- Hydrolytic stability : Conduct pH-dependent studies (pH 2–12) with LC-MS monitoring for defluorination or pyrrolidine ring-opening byproducts.

- Reference compounds : Include non-fluorinated benzophenones to isolate fluorine’s role in degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.